molecular formula C14H20Cl6N2 B1197887 Chlorisondamine chloride CAS No. 69-27-2

Chlorisondamine chloride

カタログ番号: B1197887
CAS番号: 69-27-2
分子量: 429.0 g/mol
InChIキー: DXXUGBPKQDTBQW-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

主な方法の1つは、4,5,6,7-テトラクロロ-2-メチルイソインドリンとトリメチルアミンを適切な溶媒の存在下で反応させることです 。 反応条件には、一般的に、制御された温度と、目的の生成物の形成を促進する触媒の使用が含まれます。

工業生産方法

クロリソンダミン塩化物の工業生産には、化合物をより大量に生産するために、合成経路のスケールアップが含まれます。 このプロセスには、最終製品の純度と一貫性を確保するために、連続フロー反応器と高度な精製技術の使用が含まれることがよくあります .

化学反応の分析

反応の種類

クロリソンダミン塩化物は、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、異なる酸化状態を形成することができます。

    還元: 還元反応を使用して、クロリソンダミン塩化物の化学構造を変えることができます。

    置換: この化合物は、1つ以上の原子を他の原子または基で置換する置換反応を起こすことができます。

一般的な試薬と条件

クロリソンダミン塩化物を含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます 。 反応条件には、多くの場合、制御された温度、pHレベル、および反応を促進する溶媒の使用が含まれます。

生成される主要な生成物

クロリソンダミン塩化物の反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応は、異なる塩素化誘導体を生成する可能性があり、置換反応は、さまざまな置換化合物を生成する可能性があります .

科学研究への応用

クロリソンダミン塩化物は、次のような幅広い科学研究への応用があります。

生物活性

Chlorisondamine chloride, a nicotinic antagonist and ganglionic blocker, has been extensively studied for its biological activity, particularly in the context of cardiovascular research and neurogenic hypertension. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's effects on biological systems, focusing on its mechanisms of action, experimental applications, and clinical implications.

Chemical Structure and Properties

This compound is chemically characterized as ethylene-1-[4, 5, 6, 7-tetrachloro-2-methylisoindolinium]-2-trimethylammonium dichloride. Its molecular formula is C14H20Cl6N2C_{14}H_{20}Cl_6N_2 . The compound exhibits properties that make it suitable for use in animal models to assess autonomic function and blood pressure regulation.

Chlorisondamine functions primarily as a ganglionic blocker by antagonizing nicotinic acetylcholine receptors located in the autonomic ganglia. This blockade leads to a reduction in sympathetic nervous system activity, which is crucial for regulating blood pressure and heart rate. The compound has been shown to decrease both cardiac output (CO) and peripheral resistance, contributing to its antihypertensive effects .

Effects on Blood Pressure and Heart Rate

A study involving normotensive C57Bl/6J mice demonstrated that chlorisondamine administration resulted in significant reductions in blood pressure (BP) and heart rate (HR). The effects were dose-dependent, with doses ranging from 1 to 6 mg/kg leading to notable decreases in CO without affecting left ventricular stroke volume or fractional shortening . In hypertensive models, lower doses (1 and 2 mg/kg) produced more pronounced reductions in BP and HR compared to higher doses, indicating a greater neurogenic response in these animals.

Dose (mg/kg) BP Reduction (mmHg) HR Reduction (beats/min) CO Reduction (mL/min)
1Significant-14.3Not reported
2Significant-59.1Not reported
3Moderate-87.5Significant
6Moderate-111.4Significant

Sensitization Studies

In additional experiments involving cats, chlorisondamine was found to sensitize normally innervated structures such as the submaxillary gland and nictitating membrane to adrenaline. Following treatment with chlorisondamine at doses of 2 mg/kg twice daily, there was a marked increase in sensitivity to adrenaline over several weeks . This suggests that while chlorisondamine blocks ganglionic transmission, it can also enhance the responsiveness of certain tissues under specific conditions.

Clinical Implications

This compound was initially developed for managing hypertension but has largely been supplanted by newer agents due to side effects associated with its use. Nonetheless, its role in research settings remains significant for understanding autonomic regulation and neurogenic contributions to blood pressure control .

Case Studies

  • Neurogenic Hypertension : In a study assessing neurogenic contributions to hypertension using chlorisondamine, researchers found that the compound effectively suppressed pressor responses induced by stressors in canine models. This highlighted its potential utility in exploring autonomic dysfunction related to hypertension .
  • Cardiac Function : Another investigation utilized echocardiography to measure cardiac function changes post-administration of chlorisondamine. Results indicated that while CO decreased significantly at higher doses, the overall cardiac function remained stable under controlled conditions .

特性

IUPAC Name

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl4N2.2ClH/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXUGBPKQDTBQW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69-27-2 (chloride), 69-27-2 (Parent), 7701-62-4 (Parent)
Record name Chlorisondamine chloride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046332
Record name Chlorisondamine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-27-2
Record name Chlorisondamine chloride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorisondamine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORISONDAMINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B58W7756G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorisondamine chloride
Reactant of Route 2
Reactant of Route 2
Chlorisondamine chloride
Reactant of Route 3
Reactant of Route 3
Chlorisondamine chloride
Reactant of Route 4
Reactant of Route 4
Chlorisondamine chloride
Reactant of Route 5
Reactant of Route 5
Chlorisondamine chloride
Reactant of Route 6
Chlorisondamine chloride
Customer
Q & A

Q1: What is the primary mechanism of action of Chlorisondamine chloride?

A1: this compound is a potent ganglionic blocking agent. [, , , , , , , ]. It acts by blocking the transmission of nerve impulses through autonomic ganglia, effectively preventing the passage of both sympathetic and parasympathetic nerve impulses [, , , , , ].

Q2: What are the downstream effects of this compound's ganglionic blocking activity?

A2: Blockade of autonomic ganglia by this compound leads to a variety of effects, including a drop in systolic blood pressure, narrowing of pulse pressure, tachycardia, and relaxation of nictitating membranes in dogs []. Interestingly, the blood pressure response to this compound varies across species and can be influenced by factors like anesthesia and the presence of hypertension [, ].

Q3: How does the potency and duration of action of this compound compare to other ganglionic blocking agents?

A3: Studies in dogs indicate that this compound is approximately 8 times more potent than hexamethonium and 2.6 times more potent than pentapyrrolidinium in lowering blood pressure []. Additionally, this compound exhibits a significantly prolonged duration of action compared to these agents, likely due to its persistence in tissues [, ].

Q4: Can this compound influence the cardiovascular effects of other drugs or physiological stimuli?

A4: Yes, this compound has been shown to suppress the pressor response induced by various stimuli, including:

  • Annoying stimuli in neurogenic hypertensive dogs [].
  • Splanchnic faradization in cats, regardless of the presence of adrenal glands [].
  • Intrathecally administered arginine vasopressin in rats, confirming the neural mediation of the response [].

Q5: Does this compound interact with the renin-angiotensin system?

A5: Research suggests that this compound does not directly influence the renin-angiotensin system []. For instance, an angiotensin II receptor blocker did not alter the cardiovascular response to intrathecally administered this compound in rats, and plasma renin levels remained stable after this compound administration [].

Q6: Does this compound interact with adrenergic receptors?

A6: While this compound primarily acts on autonomic ganglia, research suggests potential interactions with the adrenergic system:

  • The cardiovascular effects of intrathecally administered this compound were attenuated by both alpha- and beta-adrenergic receptor blockers in rats, suggesting involvement of the sympathetic nervous system [].
  • Interestingly, this compound was found to induce supersensitivity to adrenaline in the submaxillary gland and nictitating membrane of cats, similar to the effects of surgical denervation [].

Q7: Can this compound influence the effects of reserpine, a drug known to deplete catecholamine stores?

A7: Studies show a complex interaction between this compound and reserpine:

  • Chronic co-administration of both drugs resulted in additive blood pressure-lowering effects in dogs [].
  • Intriguingly, intravenous reserpine administration after high doses of ganglionic blocking agents, including this compound, caused a transient pressor response in anesthetized dogs. Similar effects were observed in unanesthetized dogs chronically treated with reserpine upon receiving ganglionic blockers intravenously [].

Q8: What are the potential implications of the transient pressor response observed with reserpine after this compound administration?

A8: The observed pressor response to reserpine after this compound pretreatment challenges the traditional understanding of reserpine's action as solely a catecholamine depletor. This finding led to the hypothesis that reserpine might also possess sympathomimetic properties mediated through a humoral mechanism []. Further research is needed to elucidate this mechanism fully.

Q9: Does this compound affect the central nervous system?

A9: While primarily known for its peripheral actions, studies indicate potential central nervous system involvement:

  • Intracerebroventricular administration of thyrotropin-releasing hormone (TRH) improved survival in anaphylactic shock in mice, and this effect was abolished by this compound pretreatment, suggesting a central sympatho-adrenomedullary pathway mediating TRH's protective effects [].
  • Similarly, the protective action of gamma-endorphin-type peptides in anaphylactic shock was also blocked by this compound, suggesting involvement of the central nervous system and sympathetic outflow in this process [].

Q10: Does this compound influence the pressor response to angiotensin II in pregnancy?

A10: Yes, experiments in rats demonstrated that the attenuated pressor response to angiotensin II observed during pregnancy is abolished under total autonomic blockade achieved with this compound and methscopolamine bromide []. This finding suggests a significant contribution of augmented neural reflex activity, rather than solely vascular reactivity changes, to the blunted pressor response in pregnancy [].

Q11: Can this compound impact behavioral responses?

A11: Interestingly, intracisternal injection of L-arginine in conscious rats caused both a pressor response and excessive grooming behavior. This compound pretreatment significantly attenuated the pressor effect, indicating involvement of the sympathetic nervous system, but the relationship between these cardiovascular changes and the observed behavioral response remains unclear [].

Q12: What is the significance of the research on 9a,11β-prostaglandin F2 (9a,11β-PGF2) in relation to this compound?

A12: While not directly related to this compound's mechanism of action, the research on 9a,11β-PGF2, a biologically active metabolite of prostaglandin D2, utilized this compound as part of their experimental methodology []. The study employed this compound to induce ganglionic blockade in rats, allowing them to isolate the direct cardiovascular effects of 9a,11β-PGF2 on blood pressure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。